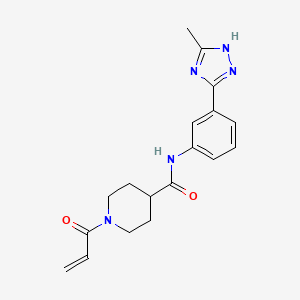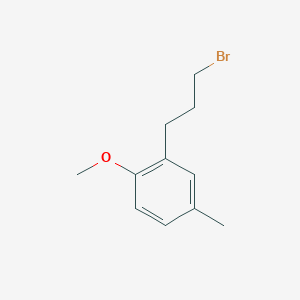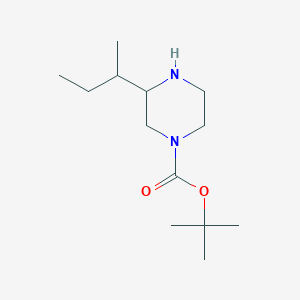![molecular formula C10H11N3O2S B13539976 3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)
3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1H-pyrazolo[4,3-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core fused with a thiolane-1,1-dione moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of suitable arylhydrazines to form aminopyrazoles, which are then converted to pyrazolo[4,3-b]pyridine derivatives . The thiolane-1,1-dione moiety can be introduced through a series of reactions involving thiolane precursors and appropriate oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-{1H-pyrazolo[4,3-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield thiolane derivatives.
Substitution: The pyrazolo[4,3-b]pyridine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced thiolane compounds, and various substituted pyrazolo[4,3-b]pyridine derivatives .
Aplicaciones Científicas De Investigación
3-{1H-pyrazolo[4,3-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-{1H-pyrazolo[4,3-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo[4,3-b]pyridine core but differ in their substituents and functional groups.
1H-pyrazolo[3,4-c]pyridines: Another class of pyrazolopyridines with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
3-{1H-pyrazolo[4,3-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione is unique due to the presence of the thiolane-1,1-dione moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H11N3O2S |
|---|---|
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
3-pyrazolo[4,3-b]pyridin-1-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C10H11N3O2S/c14-16(15)5-3-8(7-16)13-10-2-1-4-11-9(10)6-12-13/h1-2,4,6,8H,3,5,7H2 |
Clave InChI |
QTNMXTHCYVPGSC-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1N2C3=C(C=N2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


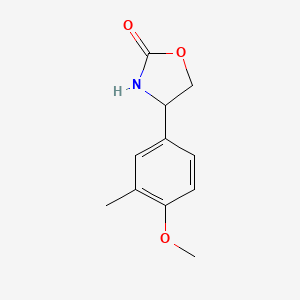


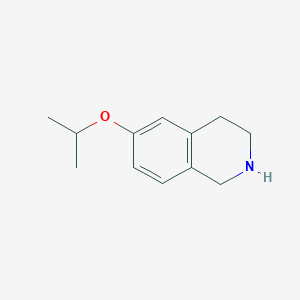

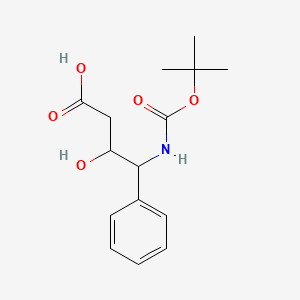
![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)

![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
